molecular formula C9H12O2S B3031848 [(Ethanesulfonyl)methyl]benzene CAS No. 772-47-4

[(Ethanesulfonyl)methyl]benzene

Cat. No.: B3031848
CAS No.: 772-47-4
M. Wt: 184.26 g/mol
InChI Key: RLVXXYWTYPOVND-UHFFFAOYSA-N
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Description

[(Ethanesulfonyl)methyl]benzene (C₉H₁₂O₂S) is an aromatic compound featuring a benzene ring substituted with a methyl group bearing an ethanesulfonyl (–SO₂C₂H₅) moiety. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and enhanced steric bulk compared to simpler sulfonated aromatics. The ethanesulfonyl group is electron-withdrawing, influencing the compound’s reactivity in electrophilic substitution reactions and its interactions in biological systems .

Properties

IUPAC Name

ethylsulfonylmethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-12(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVXXYWTYPOVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289888
Record name benzyl ethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-47-4
Record name NSC65082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl ethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Benzyl Chloride and Ethanesulfonyl Chloride

The most widely reported method involves reacting benzyl chloride with ethanesulfonyl chloride in the presence of a base. Pyridine is commonly employed to neutralize HCl generated during the reaction. The reaction proceeds under reflux conditions in anhydrous dichloromethane or toluene, with typical yields ranging from 70% to 85%.

Reaction Mechanism :
$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{C}2\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}6\text{H}5\text{CH}2\text{SO}2\text{C}2\text{H}5 + \text{HCl} $$

Optimization Insights :

  • Temperature : Prolonged reflux (6–8 hours) ensures complete conversion.
  • Solvent : Toluene improves selectivity by minimizing side reactions.
  • Workup : The product is purified via recrystallization from ethanol/water mixtures.

Oxidation of Benzyl Ethyl Sulfide

Benzyl ethyl sulfide can be oxidized to the corresponding sulfone using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or potassium permanganate ($$ \text{KMnO}_4 $$). This method is advantageous for substrates sensitive to chlorination.

Typical Conditions :

  • $$ \text{H}2\text{O}2 $$ (30%) in acetic acid at 60°C for 12 hours.
  • Yields: 65–75%, with over-oxidation to sulfonic acids as a minor side reaction.

Industrial Production Techniques

Continuous-Flow Catalytic Systems

Modern industrial processes utilize fixed-bed reactors with molecular sieve catalysts to enhance efficiency. Ethanesulfonyl chloride and benzyl chloride are fed into a catalytic distillation column, where reaction and product separation occur simultaneously.

Key Advantages :

  • Yield : >90% due to immediate removal of byproducts (e.g., HCl).
  • Catalyst : Zeolite-based catalysts (e.g., H-Beta) reduce energy requirements.

Table 1: Comparison of Industrial Methods

Parameter Batch Reactor Continuous-Flow System
Yield 78–82% 90–93%
Reaction Time 8–10 hours 2–3 hours
Catalyst Lifetime 5 cycles >50 cycles
Energy Consumption High Moderate

Transalkylation of Polyalkylated Intermediates

Residual polyalkylated benzenes from ethylbenzene production are repurposed in transalkylation reactions. Benzene and diethylbenzene undergo catalytic transalkylation to yield [(ethanesulfonyl)methyl]benzene.

Conditions :

  • Temperature: 180–220°C
  • Catalyst: $$ \text{AlCl}_3 $$-modified zeolites
  • Selectivity: 88% toward monosubstituted product

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that 15 minutes of irradiation at 100°C in dimethylformamide (DMF) achieves 89% yield.

Benefits :

  • Enhanced reproducibility.
  • Reduced solvent consumption.

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases have shown promise for eco-friendly synthesis. Enzymes immobilized on silica gel convert benzyl alcohol and ethanesulfonyl donors under mild conditions (pH 7.0, 37°C).

Challenges :

  • Enzyme stability at industrial scales.
  • Higher production costs compared to chemical methods.

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

  • Nucleophilic substitution offers high purity (>98%) but moderate yields.
  • Oxidation routes suffer from side reactions, necessitating costly purification.

Environmental Impact

Continuous-flow systems reduce waste by 40% compared to batch processes. Enzymatic methods eliminate toxic solvents but remain economically unviable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Ethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Reactivity

The compound's structure allows it to undergo several key reactions:

  • Electrophilic Aromatic Substitution : The ethanesulfonyl group acts as an electron-withdrawing group, enhancing the benzene ring's susceptibility to electrophiles.
  • Oxidation and Reduction : It can be oxidized to form sulfoxides and sulfones or reduced to yield corresponding sulfides.

Table 1: Summary of Chemical Reactions

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, sulfonesKMnO₄, H₂O₂
ReductionCorresponding sulfidesLiAlH₄, NaBH₄
Electrophilic SubstitutionSubstituted benzene derivativesVarious electrophiles

Chemistry

In organic synthesis, [(ethanesulfonyl)methyl]benzene serves as a valuable intermediate. Its ability to participate in electrophilic aromatic substitutions allows for the introduction of diverse functional groups onto the benzene ring.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies show effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Properties : In vitro tests have demonstrated its ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity : It has been found to induce apoptosis in various cancer cell lines.

Medicine

This compound is being investigated for its potential use in drug development. Its structural characteristics make it a suitable building block for pharmaceuticals targeting specific molecular pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity are advantageous for synthesizing complex organic compounds.

Case Studies

Several case studies highlight the compound's significance in various applications:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that sulfone derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Cytotoxic Effects : In vitro assays on human cancer cell lines demonstrated that this compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .
  • Anti-inflammatory Mechanisms : Research focused on its anti-inflammatory effects revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of [(ethanesulfonyl)methyl]benzene involves its ability to undergo electrophilic aromatic substitution reactions. The ethanesulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with [(Ethanesulfonyl)methyl]benzene, differing primarily in the sulfonyl substituent or the position/type of alkyl groups:

1-Methyl-4-(methylsulfonyl)benzene (CAS 3185-99-7)
  • Structure : Benzene ring with a methyl group at position 1 and a methylsulfonyl (–SO₂CH₃) group at position 3.
  • Molecular Weight : 170.22 g/mol (vs. 200.26 g/mol for this compound).
  • Key Differences :
    • The smaller methylsulfonyl group reduces steric hindrance compared to ethanesulfonyl.
    • Higher LogP (lipophilicity) in this compound due to the ethyl chain .
3-Ethyl-1-(phenylsulfonyl)benzene (CAS 19164-78-4)
  • Structure : Benzene ring with an ethyl group at position 3 and a phenylsulfonyl (–SO₂C₆H₅) group at position 1.
  • Molecular Weight : 246.33 g/mol.
  • Higher molecular weight and LogP (4.16) compared to this compound, suggesting enhanced membrane permeability .
4-(Methylsulfonyl)benzyl Alcohol (CAS 22821-77-8)
  • Structure : Benzene ring with a methylsulfonyl group at position 4 and a hydroxymethyl (–CH₂OH) group.
  • Molecular Weight : 186.22 g/mol.
  • Key Differences :
    • Presence of a polar hydroxyl group increases solubility in aqueous media.
    • Reduced thermal stability compared to this compound due to the alcohol moiety .

Physicochemical Properties and Stability

Property This compound 1-Methyl-4-(methylsulfonyl)benzene 3-Ethyl-1-(phenylsulfonyl)benzene
Molecular Weight (g/mol) 200.26 170.22 246.33
LogP ~3.8 (estimated) ~2.5 4.16
Sulfonyl Group –SO₂C₂H₅ –SO₂CH₃ –SO₂C₆H₅
Solubility Low in water; soluble in DMSO Moderate in polar solvents Insoluble in water
Stability Stable under ambient conditions Hygroscopic Thermally stable up to 200°C

Key Findings :

  • Steric Effects : Ethyl and phenyl substituents in sulfonyl groups increase steric bulk, reducing reactivity in nucleophilic substitutions compared to methylsulfonyl derivatives .
  • Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. Ethanesulfonyl shows intermediate deactivation compared to phenylsulfonyl .

Biological Activity

[(Ethanesulfonyl)methyl]benzene, also known as benzyl ethyl sulfone, is an organic compound with the molecular formula C₉H₁₂O₂S. It is notable for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound is characterized by its stability and reactivity, making it a valuable intermediate in organic synthesis. The ethanesulfonyl group attached to the benzene ring enhances its electrophilic properties, facilitating various chemical reactions.

PropertyValue
Molecular FormulaC₉H₁₂O₂S
Molecular Weight184.26 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The ethanesulfonyl group acts as an electron-withdrawing group, increasing the susceptibility of the benzene ring to electrophilic attack. This property has been exploited in various synthetic applications and biological assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfone derivatives can possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Cytotoxicity : Research has explored the cytotoxic effects of this compound on cancer cell lines, indicating potential as an anticancer agent.

Table 2: Summary of Biological Activities

ActivityFindingsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced inflammation in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that sulfone derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Case Study 2 : In vitro assays conducted on human cancer cell lines demonstrated that this compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .
  • Case Study 3 : Research focusing on anti-inflammatory mechanisms revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Q & A

Q. What database search strategies efficiently retrieve literature on sulfonyl-containing aromatics for meta-analysis?

  • Methodology :
  • Keyword Optimization : Use SciFinder/Reaxys with terms like "sulfonylmethylbenzene" and "aryl sulfone synthesis."
  • Filtering : Apply "crystallography" or "toxicity" filters and cross-reference patents to exclude non-scholarly sources .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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